2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide
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Overview
Description
2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-1-naphthylmethylidene]acetohydrazide is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-1-naphthylmethylidene]acetohydrazide typically involves multiple steps. The process begins with the preparation of the benzimidazole core, which is achieved through the condensation of o-phenylenediamine with formic acid or other aldehydes The reaction conditions often require the use of solvents such as acetonitrile and catalysts to facilitate the reactions .
Chemical Reactions Analysis
2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-1-naphthylmethylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imine group to an amine.
Scientific Research Applications
2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-1-naphthylmethylidene]acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Its anticancer properties are being explored for the development of novel chemotherapeutic agents.
Mechanism of Action
The mechanism of action of 2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-1-naphthylmethylidene]acetohydrazide involves its interaction with various molecular targets. The benzimidazole core is known to bind to DNA and proteins, disrupting their normal functions. This binding can lead to the inhibition of DNA replication and protein synthesis, resulting in the death of microbial or cancer cells . The compound also interacts with enzymes involved in oxidative stress, leading to the generation of reactive oxygen species and subsequent cell death.
Comparison with Similar Compounds
Similar compounds to 2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-1-naphthylmethylidene]acetohydrazide include:
- 2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-1-(2-thienyl)ethylidene]acetohydrazide
- 2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-1-(2-naphthyl)ethylidene]acetohydrazide
- N’-[(E)-(4-ethylphenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]thio}acetohydrazide
These compounds share a similar benzimidazole core but differ in their substituents, which can lead to variations in their pharmacological activities and chemical properties
Properties
Molecular Formula |
C28H24N4OS |
---|---|
Molecular Weight |
464.6 g/mol |
IUPAC Name |
2-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]sulfanyl-N-[(E)-naphthalen-1-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C28H24N4OS/c1-20-13-15-21(16-14-20)18-32-26-12-5-4-11-25(26)30-28(32)34-19-27(33)31-29-17-23-9-6-8-22-7-2-3-10-24(22)23/h2-17H,18-19H2,1H3,(H,31,33)/b29-17+ |
InChI Key |
OBNLVMZNSIYKFN-STBIYBPSSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)N/N=C/C4=CC=CC5=CC=CC=C54 |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)NN=CC4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
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